

# An In-depth Technical Guide to the Copper(II) Tartrate Complex

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## Compound of Interest

Compound Name: Copper(II) tartrate hydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Copper(II) tartrate complex, focusing on its nomenclature, synthesis, structural properties, and catalytic applications. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

## IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for the most common form of the Copper(II) tartrate complex, derived from L-tartaric acid, is copper(II) (2R,3R)-2,3-dihydroxybutanedioate[1]. It is also commonly referred to as copper(II) tartrate. The complex can exist in various hydrated forms, with copper(II) tartrate trihydrate being a well-studied example[2].

Identifier	Value
IUPAC Name	copper(II) (2R,3R)-2,3-dihydroxybutanedioate[1]
Synonyms	Cupric tartrate, Copper tartrate
Molecular Formula	C <sub>4</sub> H <sub>4</sub> CuO <sub>6</sub> [1]
CAS Number	815-82-7[1]

## Synthesis of Copper(II) Tartrate

Copper(II) tartrate can be synthesized through several methods, including precipitation from an aqueous solution and hydrothermal synthesis.

## Experimental Protocol: Precipitation Method

This protocol describes the synthesis of Copper(II) tartrate by the reaction of a soluble copper(II) salt with a tartrate salt in an aqueous solution.

Materials:

- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )
- Sodium potassium tartrate tetrahydrate ( $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$ )
- Deionized water

Procedure:

- Prepare a 0.1 M solution of copper(II) sulfate by dissolving the appropriate amount of  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$  in deionized water.
- Prepare a 0.1 M solution of sodium potassium tartrate by dissolving the appropriate amount of  $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$  in deionized water.
- Slowly add the copper(II) sulfate solution to the sodium potassium tartrate solution with constant stirring.
- A light blue precipitate of Copper(II) tartrate will form immediately.
- Continue stirring the mixture for 1 hour to ensure complete precipitation.
- Collect the precipitate by filtration using a Buchner funnel.
- Wash the precipitate with deionized water to remove any unreacted salts.
- Dry the precipitate in an oven at 60-70 °C until a constant weight is achieved.

## Experimental Protocol: Hydrothermal Synthesis

This method yields a crystalline two-dimensional coordination polymer of Copper(II) tartrate.

Materials:

- Freshly prepared Copper(II) hydroxide ( $\text{Cu}(\text{OH})_2$ )
- L-Tartaric acid ( $\text{C}_4\text{H}_6\text{O}_6$ )
- Ethanol

Procedure:

- In a typical synthesis, mix 0.049 g (0.5 mmol) of fresh  $\text{Cu}(\text{OH})_2$  and 0.15 g (1.0 mmol) of tartaric acid in ethanol with stirring.
- Seal the mixture in a 30-mL stainless steel reactor with a Teflon liner.
- Heat the reactor at  $150^\circ\text{C}$  for 12 hours.
- After cooling to room temperature, light blue crystals of  $\{[\text{Cu}_2(\text{C}_4\text{H}_4\text{O}_6)_2(\text{H}_2\text{O})_2] \cdot 4\text{H}_2\text{O}\}_\infty$  are obtained.
- Isolate the crystals by filtration and wash with ethanol.

## Structural and Spectroscopic Characterization

The structure and properties of Copper(II) tartrate have been elucidated using various analytical techniques.

## Crystallographic Data

Single-crystal X-ray diffraction studies have shown that Copper(II) tartrate trihydrate crystallizes in the orthorhombic space group  $P2_12_12_1$  [3][4]. The copper(II) ion is typically coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the tartrate ligand, as well as water molecules.

Parameter	Value	Reference
Crystal System	Orthorhombic	[3][4]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	
a (Å)	8.3650 - 8.6717	[3]
b (Å)	12.8350 - 11.7700	[3]
c (Å)	8.7580 - 9.2078	[3]

Note: The exact lattice parameters may vary slightly between different studies.

A detailed structural analysis with precise bond lengths and angles is crucial for understanding the coordination environment of the copper center. While a comprehensive list of bond lengths and angles is best obtained from the original crystallographic literature, typical Cu-O bond distances in similar complexes are in the range of 1.9-2.5 Å[5].

## Vibrational Spectroscopy

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups and coordination modes in Copper(II) tartrate.

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
~3400	O-H stretching of hydroxyl groups and water molecules	[6]
~1600	Asymmetric stretching of the carboxylate group (COO <sup>-</sup> )	[6]
~1400	Symmetric stretching of the carboxylate group (COO <sup>-</sup> )	
Below 500	Cu-O stretching vibrations	

The shift in the stretching frequencies of the carboxylate and hydroxyl groups upon coordination to the copper(II) ion provides evidence of complex formation.

## Catalytic Activity and Mechanism

Copper(II) tartrate has shown catalytic activity in various oxidation reactions. A notable example is its role in enhancing Fenton-like processes for the degradation of organic pollutants.

### Role in Fenton-like Systems

In copper-catalyzed Fenton-like reactions, tartaric acid has been shown to enhance the degradation of organic substrates. The proposed mechanism involves the formation of a soluble Cu(II)-tartrate complex, which facilitates the redox cycling of copper ions ( $\text{Cu}^{2+}/\text{Cu}^{+}$ ), a key step in the generation of reactive oxygen species like hydroxyl radicals ( $\bullet\text{OH}$ )<sup>[7]</sup>.

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// Nodes Cu2 [label="Cu2+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_TA [label="[Cu(II)-Tartrate]2+\n(soluble complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu1 [label="Cu+", fillcolor="#FBBC05", fontcolor="#202124"]; H2O2 [label="H2O2", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_radical [label="•OH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic_Pollutant [label="Organic Pollutant", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation_Products [label="Degradation Products", fillcolor="#202124", fontcolor="#FFFFFF"]; Tartrate [label="Tartaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cu2 -> Cu_TA [label="+ Tartrate", color="#4285F4"]; Cu_TA -> Cu1 [label="+ H2O2 (e- transfer)", color="#34A853"]; Cu1 -> Cu2 [label="+ H2O2", color="#FBBC05"]; H2O2 -> OH_radical [label="catalyzed by Cu+", style=dashed, color="#EA4335"]; OH_radical -> Degradation_Products [label="attacks", color="#EA4335"]; Organic_Pollutant -> Degradation_Products [style=invis]; }
```

Figure 1. Proposed role of Tartrate in enhancing Cu-catalyzed Fenton-like reactions.

The diagram above illustrates the proposed mechanism where tartaric acid forms a soluble complex with  $\text{Cu}^{2+}$ . This complexation enhances the reduction of  $\text{Cu}^{2+}$  to  $\text{Cu}^{+}$  by hydrogen peroxide. The regenerated  $\text{Cu}^{+}$  then catalyzes the decomposition of  $\text{H}_2\text{O}_2$  to produce highly reactive hydroxyl radicals, which in turn degrade organic pollutants. The tartrate ligand facilitates the overall redox cycle, leading to a more efficient degradation process.<sup>[7]</sup>

## Applications

The properties of Copper(II) tartrate make it a compound of interest in various fields:

- Analytical Chemistry: As a component of Fehling's solution, it is used in the determination of reducing sugars.
- Agriculture: It can be used as a source of copper, an essential micronutrient for plants.
- Catalysis: As demonstrated, it plays a role in advanced oxidation processes for environmental remediation.[7]
- Materials Science: It serves as a precursor for the synthesis of copper-containing materials.

## Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, synthesis, structural characterization, and catalytic applications of Copper(II) tartrate. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this versatile coordination complex. Further research into its catalytic mechanisms and the development of new applications remains an active area of investigation.

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